molecular formula C15H15NO2 B5466637 3-(benzyloxy)-N-methylbenzamide CAS No. 84475-45-6

3-(benzyloxy)-N-methylbenzamide

Cat. No.: B5466637
CAS No.: 84475-45-6
M. Wt: 241.28 g/mol
InChI Key: ORDVPWYLLKJEIC-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Narwedine-Type Enones : Research conducted by Kametani et al. (1972) demonstrated that 4-benzyloxy-2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-N-methylbenzamide and related compounds can be utilized in the synthesis of narwedine-type enones through photochemical cyclisation. This synthesis pathway is notable for its application in the creation of complex organic structures (Kametani et al., 1972).

  • Formation and Metabolism of N-Hydroxymethyl Compounds : A study by Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides, including 3-(benzyloxy)-N-methylbenzamide, into N-hydroxymethyl compounds. This research is significant for understanding the metabolic pathways and stability of these compounds in biological systems (Ross et al., 1983).

Crystal Structure and Properties

  • Crystal Structure Analysis : A study by OriiSeiki et al. (1963) on the crystal structure of m-methylbenzamide, a related compound, provides insights into the atomic positions and intermolecular interactions that could be relevant for understanding similar benzamide derivatives (OriiSeiki et al., 1963).

  • C-H···π Interactions in Benzamides : Research by Saeed and Simpson (2012) on 3,4,5-trimethoxy-N-p-tolylbenzamide, a benzamide derivative, highlights the importance of C-H···π interactions in the crystal packing of these molecules. This information could be extrapolated to similar benzamides like this compound for understanding their structural behavior (Saeed & Simpson, 2012).

Biological and Pharmaceutical Research

  • Selective Anti-Helicobacter pylori Agents : Ando, Kawamura, and Chiba (2001) identified 3-(arylacetylamino)-N-methylbenzamides as a novel class of selective anti-Helicobacter pylori agents. This discovery is pertinent to the potential therapeutic applications of this compound and related compounds (Ando et al., 2001).

Mechanism of Action

Future Directions

The future research directions for “3-(benzyloxy)-N-methylbenzamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve investigating its reactivity under various conditions, studying its interactions with biological targets, and exploring its potential uses in areas such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-methyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16-15(17)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDVPWYLLKJEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424236
Record name STK241807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84475-45-6
Record name STK241807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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